

# 9-Hexadecenyl acetate molecular structure

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## Compound of Interest

Compound Name: **9-Hexadecenyl acetate**

Cat. No.: **B013443**

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An In-Depth Technical Guide to the Molecular Structure and Analysis of **9-Hexadecenyl Acetate**

## Introduction

**9-Hexadecenyl acetate** is a long-chain unsaturated ester that serves as a critical semiochemical, primarily known for its role as a sex pheromone in numerous species of Lepidoptera (moths and butterflies).<sup>[1]</sup> The biological activity of this compound is highly dependent on its specific molecular structure, particularly the geometry of the carbon-carbon double bond at the 9th position. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, relevant experimental protocols, and the biological signaling pathway associated with **9-Hexadecenyl acetate**, tailored for researchers, scientists, and professionals in drug development and chemical ecology.

## Molecular Structure and Physicochemical Properties

**9-Hexadecenyl acetate** is a fatty acid ester with the molecular formula C<sub>18</sub>H<sub>34</sub>O<sub>2</sub>.<sup>[1][2][3][4]</sup> Its structure consists of a 16-carbon chain (hexadecenyl) with a double bond located between the 9th and 10th carbon atoms, and an acetate functional group at one end. The stereochemistry of this double bond gives rise to two geometric isomers: (Z)-**9-Hexadecenyl acetate** (cis) and (E)-**9-Hexadecenyl acetate** (trans). The specific ratio of these isomers is often crucial for species-specific chemical communication.<sup>[1]</sup>

## Chemical Identification

The two primary isomers of **9-Hexadecenyl acetate** are distinguished by their CAS numbers and IUPAC names.

Identifier	(E)-9-Hexadecenyl acetate	(Z)-9-Hexadecenyl acetate
IUPAC Name	[(E)-hexadec-9-enyl] acetate <sup>[1]</sup> [3]	[(Z)-hexadec-9-enyl] acetate <sup>[5]</sup>
Synonyms	trans-9-Hexadecenyl acetate, 9E-Hexadecenyl acetate <sup>[1]</sup>	cis-9-Hexadecenyl acetate <sup>[2]</sup> [5]
CAS Number	56218-69-0 <sup>[1][4]</sup>	34010-20-3 <sup>[1][5]</sup>
Molecular Formula	C18H34O2 <sup>[1][3][4]</sup>	C18H34O2 <sup>[2][5]</sup>
Molecular Weight	~282.5 g/mol <sup>[1][3][4]</sup>	~282.46 g/mol <sup>[2]</sup>

## Physicochemical Data

The physical and chemical properties of **9-Hexadecenyl acetate** influence its volatility, environmental stability, and interaction with biological receptors.

Property	Value	Notes
Appearance	Colorless to pale yellow liquid <sup>[1]</sup>	
Solubility	Insoluble in water; Soluble in organic solvents <sup>[1]</sup>	Typical for long-chain esters.
XLogP3	6.8 <sup>[1]</sup>	A measure of lipophilicity.
Kovats Retention Index	Standard non-polar: 1984.6; Standard polar: 2317 <sup>[1][3]</sup>	For gas chromatography.
Boiling Point	Not explicitly available <sup>[1]</sup>	Expected to be high due to its molecular weight.

## Related Compounds and Analogs

The biological specificity of pheromones means that small structural variations can lead to significant changes in activity. Key related compounds include positional isomers, geometric isomers, and functional group analogs.

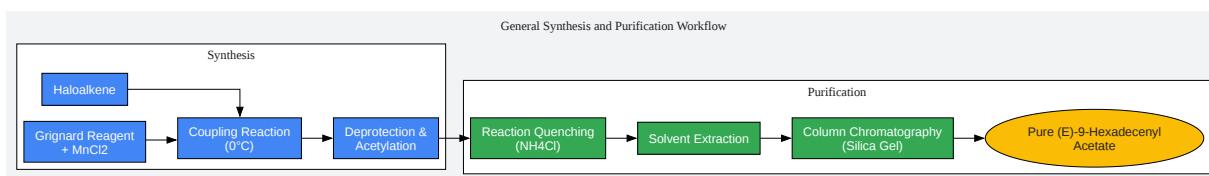
Compound Name	Key Differences	CAS Number	Biological Significance
(Z)-9-Hexadecenyl acetate	cis isomer at C9 <sup>[1]</sup>	34010-20-3 <sup>[1][5]</sup>	Often a component in the same pheromone blend as the (E)-isomer; the ratio is critical for species-specific attraction. <sup>[1]</sup>
(E)-11-Hexadecenyl acetate	Double bond at C11 <sup>[1]</sup>	56218-72-5 <sup>[1]</sup>	A positional isomer that is a pheromone component in other moth species. <sup>[1]</sup>
(Z)-11-Hexadecenyl acetate	cis isomer at C11 <sup>[1]</sup>	34010-21-4 <sup>[1]</sup>	Another common pheromone component in Lepidoptera. <sup>[1]</sup>
(E)-9-Hexadecen-1-ol	Alcohol functional group <sup>[1]</sup>	64437-47-4 <sup>[1]</sup>	The corresponding alcohol, which can be a biosynthetic precursor or a pheromone component itself. <sup>[1]</sup>

## Experimental Protocols

### Synthesis and Purification Workflow

A common method for synthesizing long-chain acetates like **9-Hexadecenyl acetate** involves the coupling of an organomanganese reagent with a suitable haloalkene, followed by deprotection and acetylation.<sup>[6]</sup>

- Organomanganese Reagent Formation: A Grignard reagent, such as one derived from 2-(6-bromohexyloxy)-tetrahydropyran, is treated with anhydrous manganese(II) chloride to form the corresponding organomanganese reagent.[6]
- Coupling Reaction: The organomanganese reagent is then coupled with a haloalkene (e.g., E-1-bromo-3-hexene) in a solvent mixture like tetrahydrofuran and N-methylpyrrolidone at 0°C.[6]
- Deprotection and Acetylation: The protecting group (e.g., tetrahydropyranyl) is removed, and the resulting alcohol is acetylated to yield the final acetate product.[6]
- Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.[1]
- Purification: The crude product is purified by column chromatography on silica gel to yield the pure **9-Hexadecenyl acetate**.[1]



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A generalized workflow for the synthesis and purification of **(E)-9-Hexadecenyl acetate**.

## Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of **9-Hexadecenyl acetate**.

Identification is achieved by comparing the retention time and mass spectrum of a sample to an authentic standard and reference libraries like NIST.[\[1\]](#)

Parameter	Value
Injector Temperature	250°C <a href="#">[1]</a>
Ionization Mode	Electron Ionization (EI) at 70 eV <a href="#">[1]</a>
Mass Range	m/z 40-500 <a href="#">[1]</a>
Ion Source Temperature	230°C <a href="#">[1]</a>
Transfer Line Temperature	280°C <a href="#">[1]</a>

## Formulation for Controlled Release

To enhance stability and prolong efficacy in pest management applications, **9-Hexadecenyl acetate** is often formulated into controlled-release systems using microencapsulation.[\[7\]](#) Interfacial polymerization to create polyurea microcapsules is a highly effective technique.[\[7\]](#)

- Organic Phase Preparation: Methylene diphenyl diisocyanate (MDI) is dissolved in a solvent like dibutyl adipate. The active ingredient, **9-Hexadecenyl acetate**, is then added to this solution.[\[7\]](#)
- Aqueous Phase Preparation: An aqueous solution of a stabilizer, such as Polyvinyl Alcohol (PVA), is prepared.[\[7\]](#)
- Emulsification: The organic phase is slowly added to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion.[\[7\]](#)
- Polymerization: Diethylenetriamine (DETA) is added to the emulsion, initiating polymerization at the oil-water interface. The reaction proceeds for several hours at a controlled temperature (e.g., 50-60°C) to form the polyurea shell around the oil droplets.[\[7\]](#)

Parameter	Value / Material	Rationale
Core Material	9-Hexadecenyl Acetate in Dibutyl Adipate	Dibutyl adipate acts as a non-toxic solvent for the pheromone. <a href="#">[7]</a>
Wall Monomers	Methylene Diphenyl Diisocyanate (MDI) & Diethylenetriamine (DETA)	React to form a stable polyurea shell via interfacial polymerization. <a href="#">[7]</a>
Emulsifier	Polyvinyl Alcohol (PVA)	Stabilizes the oil-in-water emulsion. <a href="#">[7]</a>
Polymerization Temp.	50 - 60 °C	Influences the rate of the polymerization reaction. <a href="#">[7]</a>
Polymerization Time	3 - 4 hours	Ensures the complete formation of the polyurea shell. <a href="#">[7]</a>

## Biological Activity and Signaling Pathway

As a sex pheromone, **9-Hexadecenyl acetate** is released by a female moth to attract a male for mating.[\[1\]](#) The male detects the pheromone with extraordinary sensitivity using specialized olfactory organs on his antennae.[\[1\]](#)

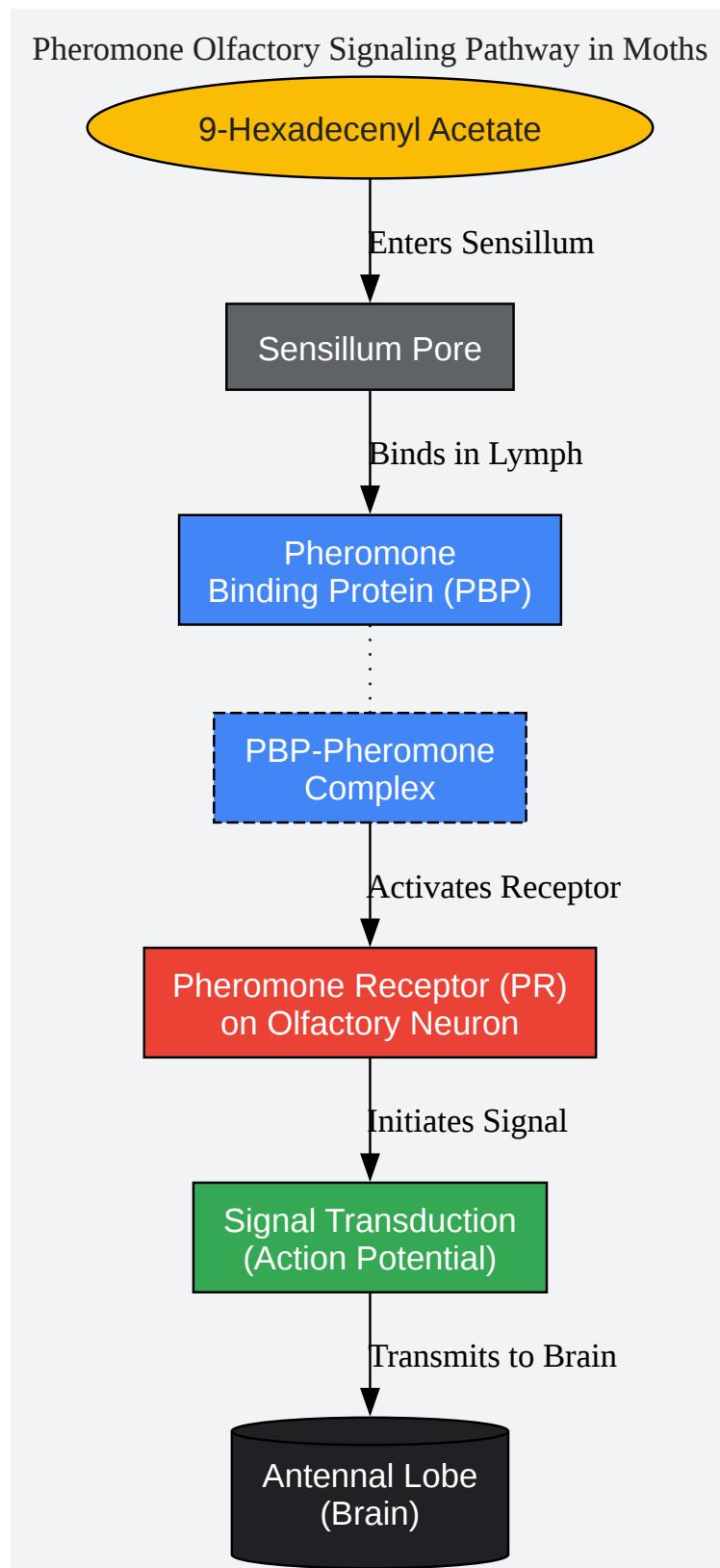
## Olfactory Signaling Pathway

The perception of the pheromone involves a multi-step signaling cascade within the male moth's antenna.

- **Binding:** Pheromone molecules enter the aqueous lymph of the olfactory sensillum through cuticular pores.
- **Transport:** Inside the lymph, the hydrophobic pheromone molecule is solubilized and transported by a Pheromone Binding Protein (PBP).
- **Receptor Activation:** The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), a seven-transmembrane protein located on the dendritic membrane of an

Olfactory Receptor Neuron (ORN).<sup>[1]</sup> This binding event causes a conformational change in the PR.

- Signal Transduction: The activated PR initiates an intracellular signal transduction cascade, leading to the depolarization of the ORN and the generation of an action potential.
- Neural Processing: The signal is transmitted to the antennal lobe of the moth's brain for processing, ultimately leading to a behavioral response (e.g., upwind flight towards the female).

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)